![molecular formula C8H7N3O2 B1337626 2-甲基-3-硝基咪唑并[1,2-a]吡啶 CAS No. 34165-09-8](/img/structure/B1337626.png)

2-甲基-3-硝基咪唑并[1,2-a]吡啶

描述

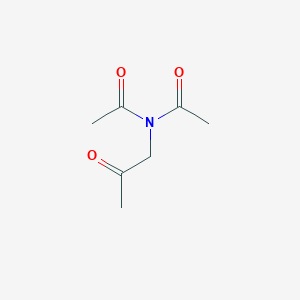

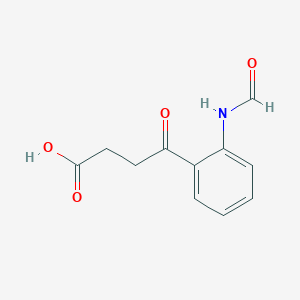

2-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as a building block for more complex chemical structures. The compound features an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining a pyridine and an imidazole ring. This core is substituted with a methyl group at the second position and a nitro group at the third position, which are key functional groups that influence the compound's reactivity and properties .

Synthesis Analysis

The synthesis of 2-nitroimidazo[1,2-a]pyridines has been achieved through various methods. One approach involves the iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine, which allows for the regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines under mild and aerobic conditions . Another method uses sodium dichloroiodide to facilitate the reaction of 2-aminopyridines and nitrostyrenes, yielding moderate to good yields of 3-nitro-2-arylimidazo[1,2-a]pyridines . Additionally, an iron(II)-catalyzed denitration reaction has been reported for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methylnitroolefins .

Molecular Structure Analysis

The molecular structure of 2-methyl-3-nitroimidazo[1,2-a]pyridine derivatives has been studied using X-ray crystallography. These studies have shown that the insertion of a nitro group does not cause fundamental changes in the geometry of the bicyclic unit but does induce changes in the electron density distribution. This can result in short cation-anion contacts in the related salts of these compounds .

Chemical Reactions Analysis

The reactivity of 2-methyl-3-nitroimidazo[1,2-a]pyridine derivatives has been explored in various chemical reactions. For instance, the nitro group has been shown to facilitate chlorine displacement in nucleophilic aromatic substitutions, leading to a diverse range of functionalized imidazo[1,2-a]pyridines . Cyclisation reactions of some 3-nitrosoimidazo[1,2-a]-pyridines have also been studied, revealing that deoxygenation with triethyl phosphite leads to open-chain derivatives rather than the previously reported closed-ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3-nitroimidazo[1,2-a]pyridine derivatives are influenced by their functional groups. The presence of the nitro group is particularly important as it plays a role in the electronic distribution within the molecule and affects its reactivity in chemical reactions. The compound's properties have been leveraged in the synthesis of potential antiretroviral agents, although the synthesized derivatives did not show activity against HIV . Additionally, the antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of related carboxylic acids have been evaluated, highlighting the potential pharmacological applications of these compounds .

科学研究应用

抗利什曼病衍生物开发

该化合物已被研究其作为抗利什曼病衍生物的潜力,研究探索了结构-活性关系,以确定用于体内研究的最佳衍生物 .

腐蚀抑制

2-甲基-3-硝基咪唑并[1,2-a]吡啶已被评估其在抑制铝腐蚀中的电子效应,并计算了量子化学参数以解释其功效 .

医药成分

咪唑并[1,2-a]吡啶部分存在于许多活性药物成分中,例如唑咪定(抗溃疡药)、佐匹克隆(失眠治疗药)和沙利匹啶(镇静和抗焦虑药) .

荧光探针

该化合物的衍生物已被用作荧光探针,用于体外和体内测定汞和铁离子 .

结核病治疗

最近的研究表明,咪唑并[1,2-a]吡啶类似物在减少急性结核病小鼠模型中的细菌负荷方面显示出前景 .

材料科学

作用机制

Mode of Action

The exact mode of action of 2-Methyl-3-nitroimidazo[1,2-a]pyridine is currently unknown due to the lack of specific studies on this compound. Nitroimidazole compounds are generally known to undergo reduction in hypoxic cells, leading to the formation of reactive species that can cause dna damage .

Biochemical Pathways

Nitroimidazoles are generally known to interfere with DNA synthesis and repair, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability .

Result of Action

As a nitroimidazole derivative, it may cause DNA damage in hypoxic cells, potentially leading to cell death .

Action Environment

Environmental factors such as temperature, pH, and the presence of oxygen can influence the action, efficacy, and stability of 2-Methyl-3-nitroimidazo[1,2-a]pyridine. For instance, the compound is stable at low temperatures (2-8°C) and may be sensitive to moisture .

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-3-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRXPSDDBLDBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491844 | |

| Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34165-09-8 | |

| Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

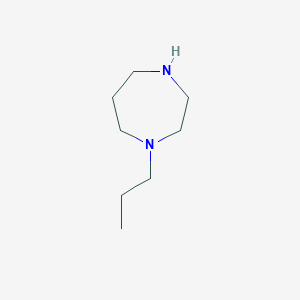

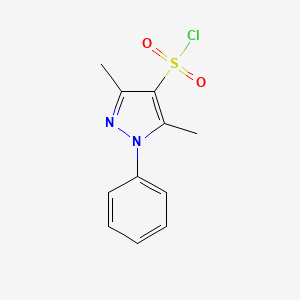

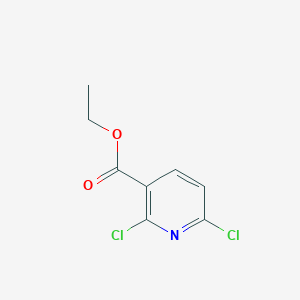

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)